molecular formula C18H23F3N4O2 B2931792 N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034555-00-3

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2931792
CAS No.: 2034555-00-3
M. Wt: 384.403
InChI Key: NQRDLBLQWBTXLT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a cyclopentyl group, an oxazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, including the formation of the oxazole and pyrazole rings, followed by their coupling with the cyclopentyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
  • N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide

Uniqueness

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both oxazole and pyrazole rings, along with the cyclopentyl group, makes it distinct from other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O2/c1-12-15(13(2)27-23-12)11-17(26)25(14-5-3-4-6-14)10-9-24-8-7-16(22-24)18(19,20)21/h7-8,14H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDLBLQWBTXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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